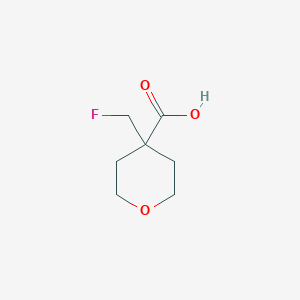
8-Fluorosulfonyloxy-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluorosulfonyloxy-1,2,3,4-tetrahydroquinoline is a chemical compound with the formula C9H10FNO3S and a molecular weight of 231.24 g/mol .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroquinoline derivatives often involves domino reactions, which are a series of reactions where the product of one reaction serves as the reactant for the next . For instance, a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU has been reported to synthesize highly substituted 1,2,3,4-tetrahydroquinolines .Molecular Structure Analysis
The saturated part of the 1,2,3,4-tetrahydroquinoline molecule allows for the possibility of multiple conformers’ existence . High-resolution microwave spectroscopy, supported by high-level quantum chemistry calculations, has been used to determine the precise molecular structures of the conformers of 1,2,3,4-tetrahydroquinoline .Chemical Reactions Analysis
1,2,3,4-Tetrahydroquinoline analogs have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, resulting in the development of novel THIQ analogs with potent biological activity .Physical And Chemical Properties Analysis
8-Fluorosulfonyloxy-1,2,3,4-tetrahydroquinoline is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C .Scientific Research Applications
- Sulfonyl fluorides play a crucial role in organic synthesis. Direct fluorosulfonylation using fluorosulfonyl radicals has emerged as an efficient approach for producing sulfonyl fluorides . Researchers have utilized 8-Fluorosulfonyloxy-1,2,3,4-tetrahydroquinoline as a precursor to generate functionalized sulfonyl fluorides, especially in click chemistry reactions.
Organic Synthesis and Click Chemistry
Future Directions
The synthesis of 1,2,3,4-tetrahydroquinoline derivatives, including 8-Fluorosulfonyloxy-1,2,3,4-tetrahydroquinoline, is an active area of research due to their diverse biological activities . Future research may focus on developing more efficient synthetic strategies and exploring their potential applications in medicinal chemistry .
Mechanism of Action
Target of Action
It is known that 1,2,3,4-tetrahydroquinolines (thiq), a class of compounds to which our compound belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiq analogs are known to interact with their targets, leading to changes in cellular processes . The presence of the fluorosulfonyloxy group may further influence these interactions, but specific details are currently unavailable.
Biochemical Pathways
Thiq analogs are known to impact various biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiq analogs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.
properties
IUPAC Name |
8-fluorosulfonyloxy-1,2,3,4-tetrahydroquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3S/c10-15(12,13)14-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5,11H,2,4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSNXGBQVECEZOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)OS(=O)(=O)F)NC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)thiophene-3-carboxylate](/img/structure/B2770030.png)








![N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2770043.png)
![2-[(4-Isopropyl-3-methylanilino)methyl]succinic acid](/img/structure/B2770045.png)

![N-{4-[5-(2-fluorophenyl)-1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2770049.png)
